molecular formula C16H19N3 B13922723 Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine

Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine

Cat. No.: B13922723
M. Wt: 253.34 g/mol
InChI Key: JPHLTVKWMOFPHR-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-pyrrolidin-1-yl-benzaldehyde with pyridine-4-methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-ylmethyl-(4-piperidin-1-yl-phenyl)-amine
  • Pyridin-4-ylmethyl-(4-morpholin-1-yl-phenyl)-amine
  • Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-benzyl)-amine

Uniqueness

Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C16H19N3/c1-2-12-19(11-1)16-5-3-15(4-6-16)18-13-14-7-9-17-10-8-14/h3-10,18H,1-2,11-13H2

InChI Key

JPHLTVKWMOFPHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NCC3=CC=NC=C3

Origin of Product

United States

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